molecular formula C4H10ClNO B1520555 (R)-2-Amino-but-3-en-1-ol hydrochloride CAS No. 313995-40-3

(R)-2-Amino-but-3-en-1-ol hydrochloride

Cat. No. B1520555
M. Wt: 123.58 g/mol
InChI Key: DWGZNOXQUQANQJ-PGMHMLKASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and specific rotation. It also includes chemical properties like acidity/basicity, reactivity with common reagents, and stability .

Scientific Research Applications

Enzymatic Synthesis

  • (R)-2-Amino-but-3-en-1-ol hydrochloride is involved in enzymatic synthesis processes. Kamal et al. (2007) explored the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the production of compounds like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Antitumor Activity

Chiral Synthesis

  • The compound plays a role in the chiral synthesis of beta-amino acid derivatives. Zhu et al. (1999) demonstrated the enantioselective synthesis of such derivatives via rhodium-catalyzed hydrogenation of beta-(acylamino)acrylates (Zhu, Chen, & Zhang, 1999).

Synthesis of Aminoalcohols

  • In the stereoselective synthesis of enantioenriched acetylenic 1,2-amino alcohols, (R)-2-Amino-but-3-en-1-ol hydrochloride serves as a key intermediate. Chemla et al. (2007) reported on this process, highlighting its significance in organic chemistry (Chemla, Ferreira, Gaucher, & Palais, 2007).

Medicinal Chemistry

Biosynthesis

  • Tang et al. (2019) reported the efficient biosynthesis of (R)-3-amino-1-butanol, an important intermediate in HIV/AIDS treatment, using a novel transaminase. This study underscores the relevance of (R)-2-Amino-but-3-en-1-ol hydrochloride in biocatalysis and drug synthesis (Tang, Zhang, Ye, & Zheng, 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how it could be modified to improve its properties or activity .

properties

IUPAC Name

(2R)-2-aminobut-3-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZNOXQUQANQJ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661552
Record name (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-but-3-en-1-ol hydrochloride

CAS RN

313995-40-3
Record name (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LX Li, L Min, TB Yao, SX Ji, C Qiao… - Journal of the …, 2022 - ACS Publications
The first total synthesis of daphgraciline has been achieved, which also represents the first example of the synthesis of Daphniphyllum yuzurine-type alkaloids (∼50 members). The …
Number of citations: 9 pubs.acs.org

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